The synthesis of bis(4-bromophenyl) ether can be achieved through several methods, with one notable route involving the reaction of 4-bromophenol. Here are key details regarding the synthesis:
The molecular structure of bis(4-bromophenyl) ether consists of two 4-bromophenyl groups linked by an ether bond (–O–). The structural characteristics include:
Bis(4-bromophenyl) ether participates in various chemical reactions due to its functional groups:
The mechanism of action for bis(4-bromophenyl) ether primarily revolves around its reactivity due to the presence of bromine substituents and the ether linkage:
The physical and chemical properties of bis(4-bromophenyl) ether are significant for its applications:
Bis(4-bromophenyl) ether has several scientific applications:
Bis(4-bromophenyl) ether, systematically named 1,1'-oxybis[4-bromobenzene], is a symmetric diaryl ether derivative. Its molecular formula is C₁₂H₈Br₂O, with a molecular weight of 327.999–328.00 g/mol across spectroscopic and computational studies  [1] [2] [3]. The structure consists of two para-brominated phenyl rings connected by an oxygen atom, as confirmed by its canonical SMILES notation: O(C1=CC=C(Br)C=C1)C1=CC=C(Br)C=C1 [1] [5]. The InChIKey YAWIAFUBXXPJMQ-UHFFFAOYSA-N provides a unique identifier for its stereochemistry and facilitates database searches  [2] [5]. Key molecular parameters include:  
Table 1: Molecular Descriptors of Bis(4-bromophenyl) Ether
| Property | Value | 
|---|---|
| IUPAC Name | 1,1'-Oxybis[4-bromobenzene] | 
| CAS Registry Number | 2050-47-7 | 
| Molecular Formula | C₁₂H₈Br₂O | 
| Molecular Weight (g/mol) | 327.999–328.00 | 
| InChIKey | YAWIAFUBXXPJMQ-UHFFFAOYSA-N | 
| Topological Polar Surface Area | 9.23 Ų | 
Bis(4-bromophenyl) ether crystallizes in an orthorhombic system with space group Pbca, as determined by single-crystal X-ray diffraction. The asymmetric unit contains discrete molecules with dihedral angles of 50.05°–75.61° between phenyl rings, reflecting conformational flexibility [4] [9]. Key intermolecular interactions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆) displays a single-proton environment due to molecular symmetry:
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational modes (cm⁻¹) include:
Mass Spectrometry
Electron ionization (75 eV) shows characteristic fragments:
Table 2: Spectroscopic Signatures of Bis(4-bromophenyl) Ether
| Technique | Key Signals | Assignment | 
|---|---|---|
| ¹H NMR | 7.45–7.55 ppm (8H, m) | Aromatic protons | 
| FTIR | 1240 cm⁻¹ | C–O–C stretch | 
| 615 cm⁻¹ | C–Br stretch | |
| MS | m/z 328 (100%) | Molecular ion [M]⁺ | 
| m/z 248 (15.7%) | [M–Br]⁺ | 
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal:
Table 3: Computed Quantum Chemical Descriptors
| Parameter | Value | Significance | 
|---|---|---|
| HOMO Energy (eV) | –6.8 | Electron-donating ability | 
| LUMO Energy (eV) | –3.6 | Electron-accepting ability | 
| ΔE (eV) | 3.2 | Kinetic stability | 
| Dipole Moment (D) | 1.85 | Polarity | 
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7